

An In-depth Technical Guide to (4-Bromothiazol-5-yl)methanol

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Compound of Interest

Compound Name: (4-Bromothiazol-5-yl)methanol

Cat. No.: B151687

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This technical guide provides a comprehensive overview of **(4-Bromothiazol-5-yl)methanol**, a key heterocyclic compound with applications in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a putative synthesis protocol, and its potential roles in medicinal chemistry.

Chemical Identity and Properties

(4-Bromothiazol-5-yl)methanol is a substituted thiazole derivative. The presence of a bromine atom and a hydroxymethyl group on the thiazole ring makes it a versatile building block for the synthesis of more complex molecules.

Table 1: IUPAC Name and Synonyms

Identifier Type	Value
IUPAC Name	(4-bromo-1,3-thiazol-5-yl)methanol
Synonym 1	(4-Bromothiazol-5-yl)methanol
Synonym 2	(4-Bromo-1,3-Thiazol-5-Yl)Methanol

Table 2: Physicochemical Properties

Property	Value	Source
CAS Number	262444-15-5	[1] [2] [3]
Molecular Formula	C4H4BrNOS	[1] [3]
Molecular Weight	194.05 g/mol	[2]
Physical Form	White to Yellow Solid or liquid	[2]
Purity	≥ 95%	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Synthesis Protocol

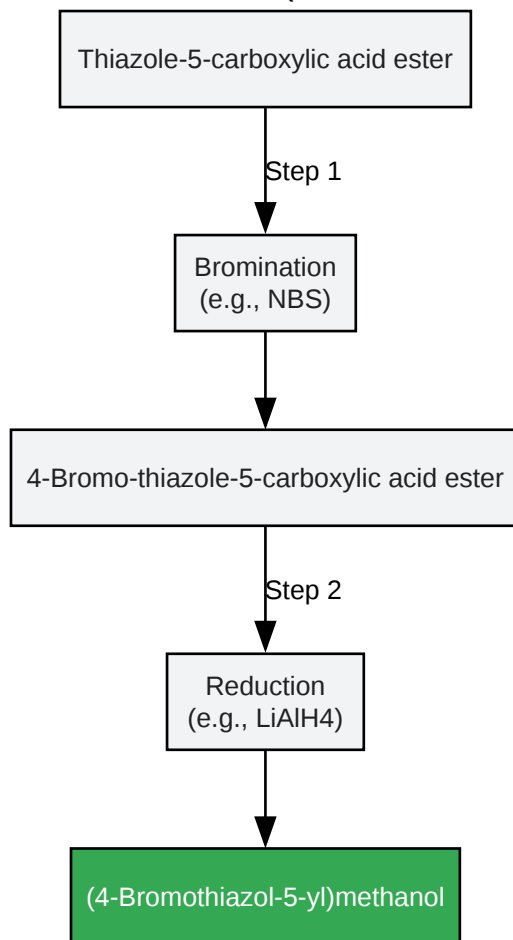
A specific, detailed experimental protocol for the synthesis of **(4-Bromothiazol-5-yl)methanol** is not readily available in the public domain. However, based on general synthetic methodologies for substituted thiazoles, a plausible synthetic route can be proposed. The following represents a generalized, putative protocol and should be adapted and optimized by qualified chemists.

Proposed Synthesis of **(4-Bromothiazol-5-yl)methanol**

The synthesis of **(4-Bromothiazol-5-yl)methanol** can be envisioned as a multi-step process, likely starting from a more readily available thiazole derivative. A common strategy for the introduction of a hydroxymethyl group at the 5-position of a thiazole ring involves the reduction of a corresponding carboxylic acid or ester. The bromination of the thiazole ring at the 4-position can be achieved using a suitable brominating agent. The exact sequence of these steps would be critical to the success of the synthesis.

A potential, though unverified, synthetic workflow is outlined below:

Putative Synthesis Workflow for (4-Bromothiazol-5-yl)methanol



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Caption: A potential synthetic route to **(4-Bromothiazol-5-yl)methanol**.

Experimental Steps (Hypothetical):

- **Bromination of the Thiazole Ring:** A suitable starting material, such as a thiazole-5-carboxylic acid ester, would be dissolved in an appropriate inert solvent. A brominating agent, like N-bromosuccinimide (NBS), would then be added portion-wise, potentially with a radical initiator, and the reaction mixture would be heated. Progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Reduction of the Ester:** The resulting 4-bromo-thiazole-5-carboxylic acid ester would be isolated and purified. This intermediate would then be dissolved in an anhydrous solvent

(e.g., tetrahydrofuran) and treated with a reducing agent, such as lithium aluminum hydride (LiAlH_4), at a controlled temperature.

- **Work-up and Purification:** After the reaction is complete, it would be carefully quenched, and the product extracted using a suitable organic solvent. The crude product would then be purified by column chromatography to yield **(4-Bromothiazol-5-yl)methanol**.

Note: This is a generalized protocol and requires experimental validation and optimization. All chemical syntheses should be performed by trained professionals with appropriate safety precautions.

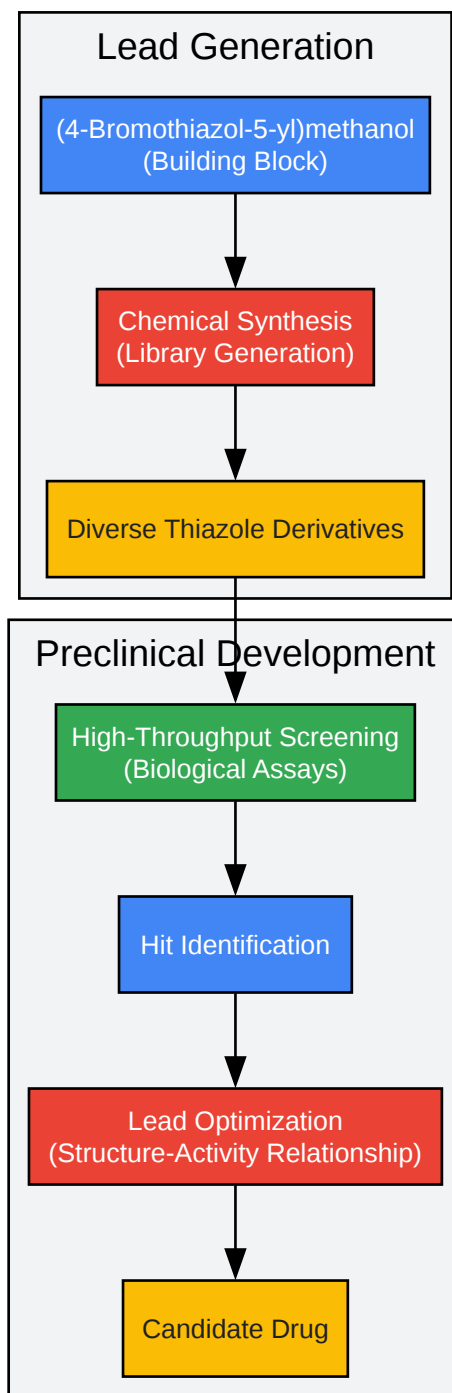
Role in Drug Discovery and Medicinal Chemistry

While specific biological activities for **(4-Bromothiazol-5-yl)methanol** are not extensively documented, the thiazole scaffold is a well-established pharmacophore in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

(4-Bromothiazol-5-yl)methanol serves as a valuable building block in the synthesis of novel therapeutic agents. Its functional groups, the bromine atom and the hydroxymethyl group, are amenable to a variety of chemical transformations, allowing for the generation of diverse molecular libraries for screening in drug discovery programs.

The diagram below illustrates the potential workflow for utilizing **(4-Bromothiazol-5-yl)methanol** in a drug discovery context.

Role of (4-Bromothiazol-5-yl)methanol in Drug Discovery



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Caption: A workflow illustrating the use of **(4-Bromothiazol-5-yl)methanol** in drug discovery.

This workflow highlights how **(4-Bromothiazol-5-yl)methanol** can be a starting point for the generation of a library of diverse thiazole derivatives. These compounds can then be screened in various biological assays to identify "hits"—molecules that show activity against a specific biological target. Through a process of lead optimization, the chemical structure of these hits can be modified to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a candidate drug for further preclinical and clinical development.

In conclusion, while specific biological data for **(4-Bromothiazol-5-yl)methanol** is limited, its chemical nature as a functionalized thiazole makes it a compound of significant interest for synthetic and medicinal chemists. Its utility as a versatile building block provides a foundation for the discovery of novel molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of **(4-Bromothiazol-5-yl)methanol** is warranted to fully explore its potential in drug discovery.

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